2-[(3,4-dichlorobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE is a complex organic compound that features a combination of aromatic, sulfur, and nitrogen-containing heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the core thiadiazole ring This can be achieved through the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
- **2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE
Uniqueness
The uniqueness of 2-{[(3,4-DICHLOROPHENYL)METHYL]SULFANYL}-N-[5-(PROPAN-2-YL)-1,3,4-THIADIAZOL-2-YL]ACETAMIDE lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C14H15Cl2N3OS2 |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H15Cl2N3OS2/c1-8(2)13-18-19-14(22-13)17-12(20)7-21-6-9-3-4-10(15)11(16)5-9/h3-5,8H,6-7H2,1-2H3,(H,17,19,20) |
InChI Key |
VQDGNDUGMPQIRC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CSCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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